REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][N:9]([C:10](=[S:11])[NH:12][c:13]1[cH:14][c:15]([C:19]([F:20])([F:21])[F:22])[cH:16][cH:17][cH:18]1)[CH2:23][CH2:24][N:25]1[C:26](=[O:35])[c:27]2[c:28]([cH:31][cH:32][cH:33][cH:34]2)[C:29]1=[O:30].[cH:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1>>[C:10](=[S:11])=[N:12][c:13]1[cH:14][c:15]([C:19]([F:20])([F:21])[F:22])[cH:16][cH:17][cH:18]1.[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][NH:9][CH2:23][CH2:24][N:25]1[C:26](=[O:35])[c:27]2[c:28]([cH:31][cH:32][cH:33][cH:34]2)[C:29]1=[O:30]
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Name
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O=C1c2ccccc2C(=O)N1CCN(OCc1ccccc1)C(=S)Nc1cccc(C(F)(F)F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCN(OCc1ccccc1)C(=S)Nc1cccc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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|
Type
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product
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Smiles
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FC(F)(F)c1cccc(N=C=S)c1
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1CCNOCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |